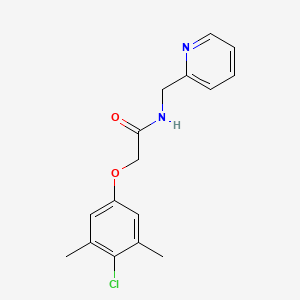
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)methanesulfonamide, also known as DBM, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. DBM has been shown to have anticancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is not fully understood, but it is thought to work through the inhibition of specific enzymes involved in cellular processes such as cell growth and inflammation. This compound has been shown to inhibit the activity of enzymes such as histone deacetylases and carbonic anhydrases, which are involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective effects, this compound has also been shown to have antioxidant and antiangiogenic effects. This compound has been shown to reduce oxidative stress and inhibit the formation of new blood vessels, which are important processes in cancer growth and progression.
実験室実験の利点と制限
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)methanesulfonamide in lab experiments is its availability and ease of synthesis. This compound is readily available for research purposes and can be synthesized in high yield and purity. Another advantage is its versatility, as it has been shown to have a range of therapeutic effects.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in animal models, further studies are needed to determine its safety profile in humans. Another limitation is its specificity, as it may not be effective against all types of cancer or inflammatory diseases.
将来の方向性
There are a number of future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)methanesulfonamide. One area of interest is in the development of new cancer therapies that incorporate this compound. Another area of interest is in the development of new anti-inflammatory drugs that incorporate this compound. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)methanesulfonamide can be synthesized through a series of chemical reactions, starting with the condensation of 4-fluorobenzaldehyde and catechol. The resulting intermediate is then reacted with methanesulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized for high yield and purity, making it readily available for research purposes.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
In addition to its anticancer effects, this compound has also been shown to have anti-inflammatory and neuroprotective effects. This compound has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. It has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c16-12-3-1-11(2-4-12)10-22(18,19)17-13-5-6-14-15(9-13)21-8-7-20-14/h1-6,9,17H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJJKOIIJQLFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl [(3-cyano-6-methyl-4-(5-methyl-2-furyl)-5-{[(2-methylphenyl)amino]carbonyl}-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B5128878.png)
![3-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5128880.png)


![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5128922.png)

![4-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5128951.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5128959.png)
![4-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5128964.png)

![5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)

![4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5128987.png)